molecular formula C15H13BrN2 B14784615 2-[(4-bromophenyl)(1H-pyrrol-2-yl)methyl]-2H-pyrrole

2-[(4-bromophenyl)(1H-pyrrol-2-yl)methyl]-2H-pyrrole

Cat. No.: B14784615
M. Wt: 301.18 g/mol
InChI Key: OAYOKFIPZCMSQI-UHFFFAOYSA-N
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Description

5-(4-Bromophenyl)dipyrromethane is an organic compound that belongs to the class of dipyrromethanes. It is characterized by the presence of a bromophenyl group attached to a dipyrromethane core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromophenyl)dipyrromethane typically involves the acid-catalyzed condensation of pyrrole with 4-bromobenzaldehyde. One common method includes the following steps :

    Reactants: 4-bromobenzaldehyde (2 g, 10.80 mmol) and freshly distilled pyrrole (50 ml, 723 mmol).

    Catalyst: Indium(III) chloride (InCl3) (0.24 g, 1.08 mmol).

    Reaction Conditions: The reactants are mixed under an inert atmosphere and stirred for 2 hours at room temperature.

    Workup: The reaction mixture is then treated with powdered sodium hydroxide (0.4 g, 10 mmol) to neutralize the acid, followed by extraction with dichloromethane (DCM). The organic phase is washed with water, dried over sodium sulfate, and concentrated to yield the crude product.

    Purification: The crude product is purified by silica-gel chromatography using a mixture of dichloromethane and hexane (1:2) as the eluent.

Industrial Production Methods

While specific industrial production methods for 5-(4-Bromophenyl)dipyrromethane are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5-(4-Bromophenyl)dipyrromethane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-(4-Bromophenyl)dipyrromethane involves its ability to participate in various chemical reactions due to the presence of the bromophenyl group and the dipyrromethane core. The bromophenyl group can undergo substitution reactions, while the dipyrromethane core can participate in oxidation and reduction reactions. These reactions enable the compound to form a variety of derivatives with different properties and applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Bromophenyl)dipyrromethane is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions. This makes it a valuable intermediate in the synthesis of more complex molecules and materials .

Properties

Molecular Formula

C15H13BrN2

Molecular Weight

301.18 g/mol

IUPAC Name

2-[(4-bromophenyl)-(1H-pyrrol-2-yl)methyl]-2H-pyrrole

InChI

InChI=1S/C15H13BrN2/c16-12-7-5-11(6-8-12)15(13-3-1-9-17-13)14-4-2-10-18-14/h1-10,13,15,18H

InChI Key

OAYOKFIPZCMSQI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(N=C1)C(C2=CC=C(C=C2)Br)C3=CC=CN3

Origin of Product

United States

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